Butedronic acid

概要

説明

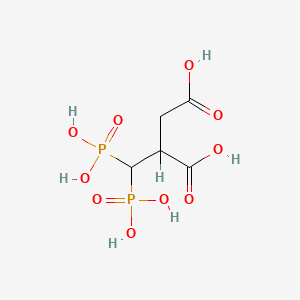

ブテドロン酸、別名(ジホスホノメチル)ブタン二酸は、分子式C5H10O10P2、分子量292.07 g/molの化合物です . これは、骨シンチグラフィーのためのテクネチウムで標識された放射性医薬品です . この化合物は、その独自の化学的特性により、様々な科学的および医療的用途に使用されています。

準備方法

ブテドロン酸は、いくつかの方法で合成することができます。 一般的な合成ルートの1つは、亜リン酸と無水マレイン酸を反応させ、続いて加水分解することです . 反応条件は、通常、反応物を水溶液中で加熱することを含みます。 工業的な生産方法は、同様の合成ルートを含みますが、より大規模に行われ、反応条件が最適化されて、収率と純度が最大化されます。

化学反応の分析

ブテドロン酸は、酸化、還元、置換反応など、様々な化学反応を起こします . これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。 例えば、ブテドロン酸の酸化は、異なる官能基を持つブテドロン酸誘導体の生成につながる可能性があります。

科学研究への応用

ブテドロン酸は、幅広い科学研究への応用を持っています。 化学では、様々な有機合成反応における試薬として使用されます . 生物学および医学では、ブテドロン酸は骨シンチグラフィーのための放射性医薬品として使用され、骨関連疾患の診断とモニタリングを助けています . 産業では、様々な化学化合物や材料の製造に使用されています。

科学的研究の応用

Butedronic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology and medicine, this compound is used as a radiopharmaceutical for bone scintigraphy, helping to diagnose and monitor bone-related diseases . In industry, it is used in the production of various chemical compounds and materials.

作用機序

ブテドロン酸の作用機序は、骨組織への結合に関与し、そこで破骨細胞に取り込まれます . この結合は破骨細胞による骨吸収を阻害するため、骨関連疾患の診断と治療に役立ちます . このプロセスに関与する分子標的と経路には、骨吸収に関与する酵素の阻害が含まれます。

類似化合物の比較

ブテドロン酸は、ゾレドロン酸やアレンドロン酸などの他のビスホスホネートと類似しています . それは、特に骨シンチグラフィーに有用な独自の特性を持っています。 他のビスホスホネートとは異なり、ブテドロン酸はテクネチウムで標識されており、骨組織の画像化を可能にします . これにより、骨疾患の診断とモニタリングにおける貴重なツールとなります。

類似化合物との比較

Butedronic acid is similar to other bisphosphonates, such as zoledronic acid and alendronic acid . it has unique properties that make it particularly useful for bone scintigraphy. Unlike other bisphosphonates, this compound is marked with technetium, which allows for imaging of bone tissue . This makes it a valuable tool in the diagnosis and monitoring of bone diseases.

生物活性

Butedronic acid, a member of the bisphosphonate class of drugs, is primarily utilized in the treatment of osteoporosis and other metabolic bone diseases. Its biological activity is centered around its ability to inhibit osteoclast-mediated bone resorption, thereby contributing to increased bone density. This article explores the biological mechanisms, effects on cellular pathways, and clinical implications of this compound.

This compound exerts its effects through several key mechanisms:

- Inhibition of Osteoclasts : this compound binds to hydroxyapatite in bone, which leads to the inhibition of osteoclast activity. Osteoclasts are responsible for bone resorption, and their inhibition results in decreased bone turnover and increased mineralization.

- Effects on Osteoblasts : Emerging research suggests that this compound may also promote osteoblast activity indirectly. By inhibiting osteoclasts, it allows for a more favorable environment for osteoblasts to function, potentially enhancing bone formation.

- Influence on Cellular Signaling : Bisphosphonates like this compound can modulate signaling pathways related to apoptosis (programmed cell death) and cell survival. This modulation can contribute to the therapeutic effects observed in various bone-related conditions.

Clinical Applications

This compound has shown significant efficacy in several clinical scenarios:

- Osteoporosis Treatment : Clinical studies indicate that this compound significantly reduces the risk of fractures in postmenopausal women with osteoporosis. It is often prescribed as part of a long-term management strategy for maintaining bone health.

- Paget’s Disease : The drug is also effective in treating Paget's disease of bone, where it helps normalize elevated bone turnover rates.

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of this compound:

| Study | Population | Findings |

|---|---|---|

| Black et al. (2007) | Postmenopausal women | Demonstrated a 50% reduction in vertebral fractures with long-term use. |

| Cummings et al. (2002) | Women with osteoporosis | Showed significant increases in lumbar spine and hip bone mineral density after treatment. |

| McClung et al. (2007) | Patients with Paget’s disease | Reported normalization of alkaline phosphatase levels and improvement in bone pain. |

Side Effects and Considerations

While this compound is generally well-tolerated, some potential side effects include:

- Gastrointestinal Issues : Patients may experience esophageal irritation or gastrointestinal discomfort.

- Osteonecrosis of the Jaw (ONJ) : This rare but serious condition has been associated with bisphosphonate therapy, particularly following dental procedures.

- Renal Impairment : Caution is advised when prescribing to patients with renal dysfunction due to potential exacerbation of kidney issues.

特性

IUPAC Name |

2-(diphosphonomethyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O10P2/c6-3(7)1-2(4(8)9)5(16(10,11)12)17(13,14)15/h2,5H,1H2,(H,6,7)(H,8,9)(H2,10,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTZSTJLVYBEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(P(=O)(O)O)P(=O)(O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866196 | |

| Record name | Butedronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51395-42-7 | |

| Record name | 2,3-Dicarboxypropane-1,1-diphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51395-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butedronic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051395427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butedronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butedronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTEDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26PB1U68YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。